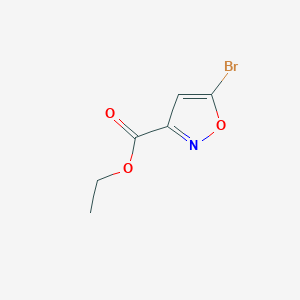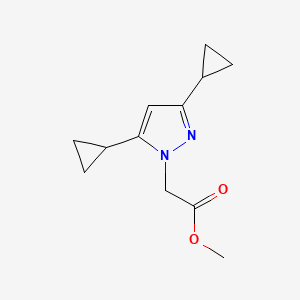
Ethyl 5-bromoisoxazole-3-carboxylate
Descripción general
Descripción
Ethyl 5-bromoisoxazole-3-carboxylate is a chemical compound with the empirical formula C6H6BrNO3 . It has a molecular weight of 220.02 . The SMILES string for this compound is CCOC(=O)c1cc(Br)no1 .
Molecular Structure Analysis
The InChI code for Ethyl 5-bromoisoxazole-3-carboxylate is 1S/C6H6BrNO3/c1-2-10-6(9)4-3-5(7)8-11-4/h3H,2H2,1H3 . This code provides a specific string of characters that represent the compound’s molecular structure.
Physical And Chemical Properties Analysis
Ethyl 5-bromoisoxazole-3-carboxylate is a solid under normal conditions . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Aplicaciones Científicas De Investigación
Synthesis of Isoxazole Derivatives
Ethyl 5-bromoisoxazole-3-carboxylate serves as a precursor in the synthesis of various isoxazole derivatives. For instance, it has been used in the synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, a key intermediate in biomimetic synthesis aimed at producing α-cyclopiazonic acid (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007). This demonstrates its potential in facilitating complex organic syntheses.
Reactivity with Nucleosides
The compound has shown utility in the realm of nucleoside modification. For example, glycosylation of related bromomethylpyrazole carboxylates with poly-O-acetylated sugars has led to significant cytostatic activity against HeLa cell cultures, indicating its potential in medicinal chemistry (García-López, Herranz, & Alonso, 1979).
Photolytic Studies
Photolysis studies involving ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, a related compound, have revealed its reactivity under specific light conditions. Such studies provide insights into the behavior of isoxazoles under photolytic conditions, which can be crucial in understanding their stability and reactivity in various applications (Ang, Prager, & Williams, 1995).
Applications in Heterocyclic Chemistry
Ethyl 5-bromoisoxazole-3-carboxylate is also instrumental in synthesizing novel heterocyclic compounds, such as 2-amino-1,3-thiazole-5-carboxylates. This showcases its versatility in creating diverse heterocyclic structures, often key in pharmaceutical research (Baker & Williams, 2003).
Intermediary in Insecticide Production
It has been used as an intermediate in synthesizing chlorantraniliprole, a new insecticide, demonstrating its application in agricultural chemistry. The synthesis route highlights its potential in industrial-scale applications due to its simplicity and cost-effectiveness (Zhi-li, 2007).
Synthesis of Chiral Compounds
The compound is also involved in synthesizing chiral 2-aminoalkyloxazole-5-carboxylates, indicating its role in producing stereochemically complex molecules. This is particularly relevant in the development of chiral drugs and other materials that require specific stereochemistry (Cox, Prager, Svensson, & Taylor, 2003).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 5-bromo-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO3/c1-2-10-6(9)4-3-5(7)11-8-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDFTVOAGOTYJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromoisoxazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















